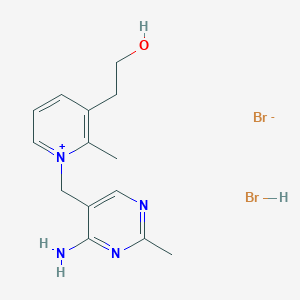

![molecular formula C11H9N3 B133141 [4-(1H-吡唑-1-基)苯基]乙腈 CAS No. 143426-55-5](/img/structure/B133141.png)

[4-(1H-吡唑-1-基)苯基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

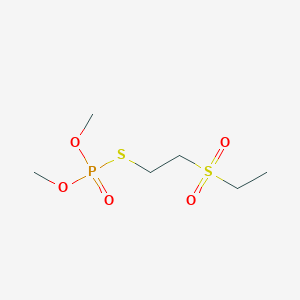

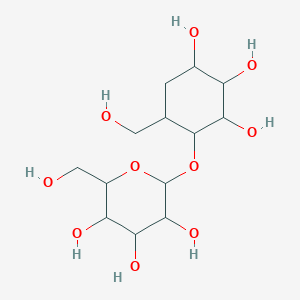

[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, featuring a phenyl group and an acetonitrile moiety attached to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a series of pyrazole carbonitriles were synthesized through a one-pot, four-component condensation reaction involving aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile . Another method described the synthesis of pyrazole derivatives by the reaction of 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides . These methods highlight the versatility of pyrazole chemistry and the potential pathways that could be adapted for the synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray crystallography . The geometry, vibrational frequencies, and chemical shift values can be calculated using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . For instance, the molecular structure of a closely related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was confirmed using these techniques, which could similarly be applied to [4-(1H-pyrazol-1-yl)phenyl]acetonitrile .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the nitrile group. For example, the nitrile group can undergo hydrolysis to form carboxylic acids , or it can be involved in coupling reactions to form triazenes . The reactivity of the pyrazole ring itself allows for further functionalization, as seen in the synthesis of imidazo[1,2-b]pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, are influenced by their molecular structure. The presence of the phenyl group and the nitrile functionality can affect the compound's solubility, boiling point, and melting point. The photophysical properties, such as absorption and emission, can be studied using UV-Vis and fluorescence spectroscopy, and are often solvent-dependent . The electronic properties, including HOMO and LUMO energies, can be calculated using TD-DFT, providing insight into the compound's reactivity and stability .

科学研究应用

合成和抗氧化活性

化合物[4-(1H-吡唑-1-基)苯基]乙腈在合成多功能取代杂环化合物中起关键作用,包括吡唑、吡啶、四唑、噻唑、噻吩和色酮。这些杂环包含吡唑并[3,4-d]嘧啶-4-酮基团。特定衍生物,特别是吡唑和噻吩,已经表现出与抗坏血酸相当的抗氧化活性,突显了该化合物在开发潜在抗氧化剂中的实用性(El‐Mekabaty, 2015)。

杂环化合物合成

[4-(1H-吡唑-1-基)苯基]乙腈还参与合成各种杂环化合物,如2H-吡喃-2-酮、融合吡喃-2-酮和吡啶酮,带有噻唑基团。这些合成过程产生具有多样生物活性和在制药和材料科学中潜在应用的化合物(Bondock, Tarhoni, & Fadda, 2014)。

抗肿瘤和抗微生物活性

此外,从[4-(1H-吡唑-1-基)苯基]乙腈合成的衍生物已经被评估其抗菌和抗真菌活性。从5-氨基-1-苯基-3-(吡啶-3-基)-1H-吡唑与各种底物反应得到的化合物显示出显著的抗菌和抗真菌效果,其中一些还对肝细胞系显示出抗肿瘤活性,展示了该化合物在开发新的治疗剂中的相关性(El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012)。

催化应用和络合物形成

该化合物用于催化合成,在形成5-(三氟甲基)-N-烷基-1-(3-苯基异喹啉-1-基)-1H-吡唑-4-甲酰胺方面表现出有效性,这可能对材料科学和催化研究产生影响(Prabakaran, Khan, & Jin, 2012)。

未来方向

“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

属性

IUPAC Name |

2-(4-pyrazol-1-ylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWQGPKRSYWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585412 |

Source

|

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-pyrazol-1-yl)phenyl]acetonitrile | |

CAS RN |

143426-55-5 |

Source

|

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

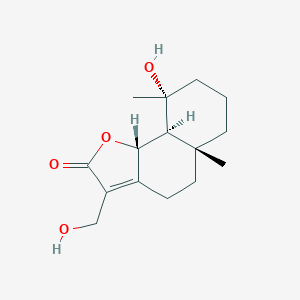

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

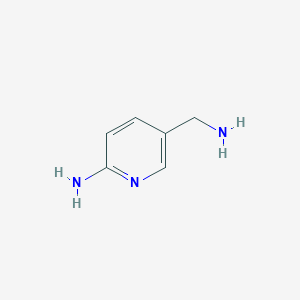

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

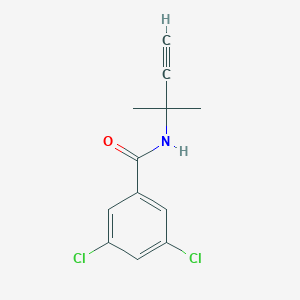

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)